molecular formula C13H10O3S3 B296075 2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid

2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid

Cat. No. B296075
M. Wt: 310.4 g/mol
InChI Key: KAWADYVCZDRWCY-SDQBBNPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid, also known as MTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MTC is a thioxoethylidene derivative of dithiole, which has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid is not well understood. However, it has been reported to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. 2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid has been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. 2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid has been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it exhibits various biochemical and physiological effects, making it suitable for studying the mechanisms of action of antioxidants, anti-inflammatory agents, and anticancer agents. However, one limitation is that 2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid is not very soluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of 2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid. One direction is to explore its potential applications in the field of organic electronics, particularly as a building block for the synthesis of organic semiconductors. Another direction is to investigate its potential applications in the field of catalysis and material science, particularly as a ligand for the synthesis of metal complexes. In addition, further studies are needed to elucidate the mechanisms of action of 2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid and to determine its potential as an antioxidant, anti-inflammatory agent, and anticancer agent.

Synthesis Methods

2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid can be synthesized through various methods, including the reaction of 2,5-dimercapto-1,3,4-thiadiazole with 4-methoxybenzaldehyde in the presence of a base, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 2,5-dimercapto-1,3,4-thiadiazole with 4-methoxybenzaldehyde in the presence of a catalyst, followed by oxidation with iodine. Both methods have been reported to yield 2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid in good yields.

Scientific Research Applications

2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid has been studied extensively due to its potential applications in various fields of research. In the field of organic electronics, 2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid has been used as a building block for the synthesis of organic semiconductors. 2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science. In the field of medicinal chemistry, 2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities.

properties

Molecular Formula

C13H10O3S3

Molecular Weight

310.4 g/mol

IUPAC Name

(2Z)-2-[2-(4-methoxyphenyl)-2-sulfanylideneethylidene]-1,3-dithiole-4-carboxylic acid

InChI

InChI=1S/C13H10O3S3/c1-16-9-4-2-8(3-5-9)10(17)6-12-18-7-11(19-12)13(14)15/h2-7H,1H3,(H,14,15)/b12-6-

InChI Key

KAWADYVCZDRWCY-SDQBBNPISA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=S)/C=C\2/SC=C(S2)C(=O)O

SMILES

COC1=CC=C(C=C1)C(=S)C=C2SC=C(S2)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C(=S)C=C2SC=C(S2)C(=O)O

Origin of Product

United States

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